辛基磷酸酯

描述

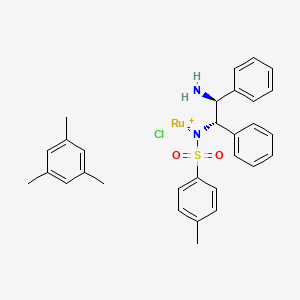

Phosphoric Acid Octyl Ester is a chemical compound with the formula C20H27O4P . It is also known by other names such as Diphenyl octyl phosphate and Disflamoll DPO . It has excellent emulsifying, dispersing, anticorrosive, antirust, lubricating, cleansing, solubilizing, antistatic, and wetting abilities .

Synthesis Analysis

Phosphonic acids and their esters can be synthesized using various methods. Three fundamental methods are the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation . The synthesis of phosphonic acids and their esters is a significant area of research in metal phosphonate chemistry .Molecular Structure Analysis

The molecular structure of Phosphoric Acid Octyl Ester consists of 20 carbon atoms, 27 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . The IUPAC Standard InChI is InChI=1S/C20H27O4P/c1-2-3-4-5-6-13-18-22-25(21,23-19-14-9-7-10-15-19)24-20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3 .Chemical Reactions Analysis

Phosphoric Acid Octyl Ester, like other esters of phosphoric acid, can form a monoalkyl, a dialkyl, or a trialkyl ester by reaction with one, two, or three molecules of an alcohol . Esters of pyrophosphoric acid and triphosphoric acid are also important in biochemistry .Physical And Chemical Properties Analysis

Phosphoric Acid Octyl Ester is a colorless to slightly yellow liquid . It is slightly soluble in water but soluble in ethanol . It is stable under normal conditions but can easily hydrolyze under strong acid conditions .科学研究应用

表面活性剂开发:辛基磷酸酯衍生物已作为表面活性剂的潜力被研究。Negm和Tawfik(2014)通过用脂肪醇(包括辛醇)与磷酸酯化合成阴离子双子表面活性剂。这些表面活性剂表现出高表面活性、乳化能力和抗菌性能,使其适用于石油领域作为杀菌剂 (Negm & Tawfik, 2014)。

生物和生化分析:磷酸酯,包括与辛基磷酸酯相关的磷酸酯,在生物过程中具有重要作用。Hanes和Isherwood(1949)强调了磷酸酯在细胞反应中的核心作用,特别是在植物和动物的碳水化合物代谢中 (Hanes & Isherwood, 1949)。

材料科学:在材料科学领域,十八烷基磷酸酯已被用于在五氧化钽表面上创建定向的自组装单层。由于其稳定性和有序性,这些层在生化分析和传感器中得到应用 (Brovelli et al., 1999)。

药物和有机化学:辛基磷酸酯通过其衍生物在药物和有机化学中得到应用。李等人(2006)证明了用作脱保护叔丁基氨基甲酸酯、酯和醚的有效试剂的水性磷酸,显示了其在合成化学中的效用 (Li et al., 2006)。

粘合牙科:磷酸酯,包括与辛基磷酸酯类似的磷酸酯,已用于粘合牙科。Fu等人(2005)注意到它们用作复合材料与牙釉质粘合的自蚀刻底漆,表明与羟基磷灰石的化学键合机制 (Fu et al., 2005)。

电化学应用:磷酸酯也在电化学应用中得到探索。Siekierski等人(2006)研究了磷酸有机酯,包括环氧丙烷低聚物的环状磷酸酯,以用作质子电致变色电池中的电解质 (Siekierski et al., 2006)。

作用机制

Phosphite and phosphonite esters function as antioxidants by various mechanisms depending on their structure, the nature of the substrate to be stabilized, and the reaction conditions . They are used on a large scale for the stabilization of polymers against degradation during processing and long-term applications .

安全和危害

未来方向

属性

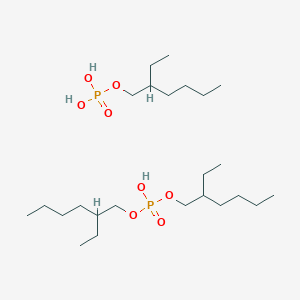

IUPAC Name |

bis(2-ethylhexyl) hydrogen phosphate;2-ethylhexyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35O4P.C8H19O4P/c1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2;1-3-5-6-8(4-2)7-12-13(9,10)11/h15-16H,5-14H2,1-4H3,(H,17,18);8H,3-7H2,1-2H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQLVNWWHQLSDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COP(=O)(O)O.CCCCC(CC)COP(=O)(O)OCC(CC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H54O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B8034571.png)

](/img/structure/B8034606.png)